Crude elastin digests and tropoelastin cause assay variability due to 37°C coacervation; lipidated analogs require solvents interfering with cell signaling. SMolecule's pure VGVAPG (CAS 92899-39-3) is an aqueous-soluble hexapeptide that eliminates these issues, enabling precise EBP receptor activation. - High-affinity EBP ligand (Kd=2.7 nM) for reproducible chemotaxis assays. - Directly soluble in aqueous buffers; no coacervation or carrier toxicity. - Ideal for hydrogel functionalization & ROS/sirtuin aging models. ≥98% purity, ships ambient.
The Chemotactic Domain of Elastin (CAS 92899-39-3), defined by the hexapeptide sequence Val-Gly-Val-Ala-Pro-Gly (VGVAPG), is a bioactive matrikine derived from the extracellular matrix protein elastin[1]. Unlike full-length insoluble elastin, this specific hexapeptide is highly soluble in aqueous environments and serves as the primary ligand for the 67-kDa elastin binding protein (EBP) [2]. In industrial and scientific procurement, it is primarily sourced as a precise, stable reagent for in vitro chemotaxis assays, tissue engineering scaffold functionalization, and cellular aging models, offering a standardized, quantifiable alternative to variable enzymatic elastin digests[1].
Substituting the pure VGVAPG hexapeptide with crude elastin extracts, full-length tropoelastin, or lipidated derivatives fundamentally compromises assay reproducibility and processability . Full-length tropoelastin is highly susceptible to temperature-dependent coacervation (aggregation) at 37°C, making uniform dosing in cell culture highly inconsistent [1]. Furthermore, while the cosmetic industry frequently utilizes Palmitoyl hexapeptide-12 (Pal-VGVAPG), this lipidated variant is water-insoluble and requires organic solvents or micellar carriers that introduce severe artifacts in sensitive in vitro signaling assays . Procuring the pure, non-lipidated VGVAPG sequence is mandatory for achieving precise, nanomolar-level EBP receptor activation in aqueous media without phase separation or carrier toxicity .
The pure VGVAPG hexapeptide functions as a highly specific ligand for the 67-kDa elastin binding protein (EBP). In radioligand EBP-binding assays using M27 lung carcinoma cells, VGVAPG demonstrates a dissociation constant (Kd) of 2.7 nM, with maximal chemotactic response achieved at concentrations as low as 5 nM [1]. In contrast, scrambled peptide sequences (e.g., VVGPGA) fail to elicit specific EBP-mediated chemotaxis [2]. This high potency and structural specificity make VGVAPG a rigorous standard for isolating EBP-dependent pathways from general matrix-induced cellular responses[1].
| Evidence Dimension | EBP Receptor Binding Affinity (Kd) and Chemotactic Activation |
| Target Compound Data | Kd = 2.7 nM; Maximal chemotaxis at ~5 nM |
| Comparator Or Baseline | Scrambled peptide (VVGPGA) |
| Quantified Difference | VGVAPG provides high-affinity nanomolar binding (2.7 nM), whereas scrambled analogs show negligible specific EBP affinity. |
| Conditions | M27 lung carcinoma cell radioligand binding assay (4°C and 37°C) and 48-microwell chemotaxis chamber. |
Procuring the exact VGVAPG sequence ensures precise, nanomolar-triggered EBP activation without the off-target noise associated with larger elastin fragments.
For laboratory procurement, the physical form of the matrikine peptide dictates its utility. Pure VGVAPG (CAS 92899-39-3) is highly soluble in standard aqueous buffers and cell culture media . In contrast, the commercially common cosmetic derivative, Palmitoyl hexapeptide-12, is water-insoluble and requires organic solvents or lipid carriers, which can introduce micellar artifacts or solvent toxicity in sensitive in vitro assays . The pure, non-lipidated hexapeptide allows for exact molar dosing in aqueous environments, essential for reproducible macrophage and fibroblast stimulation .
| Evidence Dimension | Aqueous Solubility and Media Compatibility |
| Target Compound Data | Highly soluble in aqueous buffers (enables precise nM to μM dosing) |
| Comparator Or Baseline | Palmitoyl-VGVAPG (Palmitoyl hexapeptide-12) |
| Quantified Difference | Pure VGVAPG dissolves directly in aqueous media, whereas Palmitoyl-VGVAPG is water-insoluble and requires lipid-based formulation. |
| Conditions | Standard in vitro cell culture media preparation at physiological pH. |
Buyers conducting in vitro cell signaling or chemotaxis assays must select the pure VGVAPG to avoid the solubility bottlenecks and lipid-carrier artifacts inherent to the cosmetic palmitoylated variant.
VGVAPG is a highly reliable positive control for macrophage chemotaxis assays. In standardized transwell migration assays using RAW 264.7 macrophages, stimulation with 10 µM VGVAPG increased the number of migrated cells from a baseline of 8.0 ± 1.4 cells per field to 50.4 ± 2.2 cells per field[1]. Furthermore, preincubation with 0.1 mM VGVAPG effectively desensitizes the EBP receptor, reducing subsequent chemotactic responses to other elastokines to near-zero levels (1.7 ± 0.3 cells/field) [1]. This predictable, quantifiable response makes it a highly effective reagent for vascular inflammation and aneurysm research.
| Evidence Dimension | Macrophage Migration (Cells per field) |
| Target Compound Data | 50.4 ± 2.2 cells per field (at 10 µM VGVAPG) |
| Comparator Or Baseline | Buffer Control |
| Quantified Difference | VGVAPG induces a >6-fold increase in macrophage chemotaxis compared to the baseline buffer. |
| Conditions | RAW 264.7 macrophage transwell chemotaxis assay. |
Utilizing VGVAPG provides a robust, highly reproducible positive control and competitive inhibitor for EBP-driven macrophage migration studies.
Procuring full-length tropoelastin or insoluble elastin for chemotaxis studies introduces severe processability challenges. Tropoelastin is prone to temperature-dependent coacervation (aggregation) at 37°C, and insoluble elastin requires harsh enzymatic degradation to yield active fragments [1]. The synthetic VGVAPG hexapeptide bypasses these issues entirely. It remains stable in solution without coacervating at physiological temperatures, delivering the exact chemotactic domain responsible for fibroblast and monocyte recruitment without the handling difficulties and batch-to-batch variability of protein extracts .
| Evidence Dimension | Solution Stability and Processability at 37°C |
| Target Compound Data | Stable, soluble, and fully active at 37°C without aggregation |
| Comparator Or Baseline | Full-length Tropoelastin |
| Quantified Difference | VGVAPG avoids the phase separation (coacervation) that tropoelastin undergoes at physiological temperatures. |
| Conditions | Aqueous incubation at 37°C for cell culture assays. |
The hexapeptide offers a highly stable, aggregation-free alternative to tropoelastin, ensuring reproducible dosing in temperature-sensitive biological assays.
Leveraging its high-affinity EBP binding (Kd = 2.7 nM) and quantifiable migration stimulation, VGVAPG is a highly reliable positive control and competitive inhibitor for transwell migration assays studying vascular inflammation and wound healing [1].
Because pure VGVAPG is highly soluble in aqueous buffers and avoids the 37°C coacervation issues of full-length tropoelastin, it is a highly effective peptide for covalently functionalizing hydrogels and electrospun matrices to promote fibroblast infiltration [2].
Utilizing its specific interaction with the EBP receptor, VGVAPG is applied in standardized in vitro models to predictably induce reactive oxygen species (ROS) production and study Sirtuin 2-mediated cellular aging pathways without the batch variability of crude elastin digests[3].